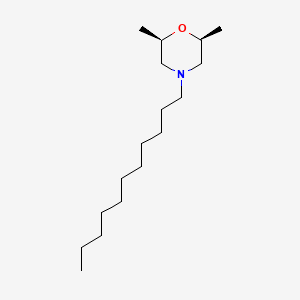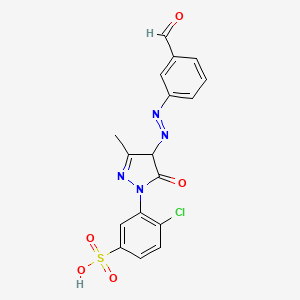
(2-Amino-2-methylpropan-1-olato-N,O)(lactato-O1,O2)bis((2,2'-oxybis(ethanolato))(1-)-O1)titanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2-amino-2-methylpropan-1-olato-N,O)(lactato-O1,O2)bis[ 2,2’-oxybis[ethanolato]-O1]titanium is a titanium complex with a molecular formula of C15H33NO10Ti and a molecular weight of 439.32 g/mol
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-amino-2-methylpropan-1-olato-N,O)(lactato-O1,O2)bis[2,2’-oxybis[ethanolato]-O1]titanium typically involves the reaction of titanium alkoxides with ligands such as 2-amino-2-methylpropan-1-ol, lactic acid, and 2,2’-oxybis(ethanol). The reaction is carried out under controlled conditions to ensure the formation of the desired complex.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.
化学反应分析
Types of Reactions: (2-amino-2-methylpropan-1-olato-N,O)(lactato-O1,O2)bis[2,2’-oxybis[ethanolato]-O1]titanium can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized under specific conditions to form higher oxidation state titanium complexes.
- Reduction : Reduction reactions can convert the titanium center to a lower oxidation state.
- Substitution : Ligand substitution reactions can occur, where the ligands coordinated to the titanium center are replaced by other ligands.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield titanium dioxide complexes, while substitution reactions can produce a variety of titanium-ligand complexes.
科学研究应用
(2-amino-2-methylpropan-1-olato-N,O)(lactato-O1,O2)bis[2,2’-oxybis[ethanolato]-O1]titanium has several scientific research applications:
- Catalysis : The compound is used as a catalyst in various organic transformations, including polymerization and oxidation reactions.
- Materials Science : It is employed in the synthesis of advanced materials, such as titanium-based nanomaterials and coatings.
- Biology and Medicine : Research is ongoing to explore its potential use in biomedical applications, such as drug delivery and imaging.
- Industry : The compound is used in the production of high-performance materials and as a precursor for other titanium complexes.
作用机制
The mechanism by which (2-amino-2-methylpropan-1-olato-N,O)(lactato-O1,O2)bis[2,2’-oxybis[ethanolato]-O1]titanium exerts its effects involves the coordination of ligands to the titanium center. This coordination influences the reactivity and stability of the compound, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds:
- Titanium isopropoxide : Another titanium alkoxide with similar coordination chemistry.
- Titanium ethoxide : A titanium complex with ethoxide ligands.
- Titanium butoxide : A titanium complex with butoxide ligands.
Uniqueness: (2-amino-2-methylpropan-1-olato-N,O)(lactato-O1,O2)bis[2,2’-oxybis[ethanolato]-O1]titanium is unique due to its specific combination of ligands, which imparts distinct reactivity and stability compared to other titanium complexes. This uniqueness makes it valuable for specialized applications in catalysis, materials science, and biomedical research.
属性
CAS 编号 |
84145-35-7 |
|---|---|
分子式 |
C15H37NO10Ti |
分子量 |
439.32 g/mol |
IUPAC 名称 |
2-amino-2-methylpropan-1-ol;2-(2-hydroxyethoxy)ethanol;2-hydroxypropanoic acid;titanium |
InChI |
InChI=1S/C4H11NO.2C4H10O3.C3H6O3.Ti/c1-4(2,5)3-6;2*5-1-3-7-4-2-6;1-2(4)3(5)6;/h6H,3,5H2,1-2H3;2*5-6H,1-4H2;2,4H,1H3,(H,5,6); |
InChI 键 |
HBRIVNBWCCEIAO-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)O)O.CC(C)(CO)N.C(COCCO)O.C(COCCO)O.[Ti] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![disodium;2,20-dichloro-4,22-dioxa-18,36-diazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(36),2,5(17),6,8(13),9,11,15,18,20,23(35),24,26,28,30,33-hexadecaene-11,12-disulfonate](/img/structure/B12713697.png)

